Lipophilicity (logP) vs. 1-Benzyl- and 1-Phenylazetidin-2-one
1-(Diphenylmethyl)azetidin-2-one exhibits a computed logP of 2.95, substantially higher than the 1-benzyl (logP 1.36) and 1-phenyl (logP 1.49) analogs [1][2]. This represents a logP increase of 1.59 units versus the benzyl derivative, which corresponds to a ~40-fold higher theoretical partition coefficient in an octanol/water system.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 2.95 (computed) |
| Comparator Or Baseline | 1-Benzylazetidin-2-one: 1.36; 1-Phenylazetidin-2-one: 1.49 |
| Quantified Difference | +1.59 log units vs. 1-benzyl; +1.46 log units vs. 1-phenyl |
| Conditions | Calculated logP values (XLogP3 or equivalent); standard computational methods. |
Why This Matters
Higher lipophilicity at constant TPSA predicts enhanced passive membrane permeability and potential blood-brain barrier penetration, guiding selection for CNS-targeted probe development.
- [1] 0elem. 1-Benzylazetidin-2-one. CAS 4458-64-4. Accessed 2026-04-22. View Source
- [2] Chem960. 1-Phenylazetidin-2-one. CAS 5099-95-6. Accessed 2026-04-22. View Source
